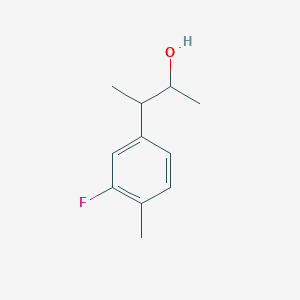

3-(3-Fluoro-4-methylphenyl)butan-2-ol

Description

3-(3-Fluoro-4-methylphenyl)butan-2-ol is a secondary alcohol characterized by a fluorinated and methylated aromatic ring attached to a butan-2-ol backbone. Its molecular formula is C₁₁H₁₅FO, with a molar mass of 182.24 g/mol. The compound features a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influence its electronic and steric properties.

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

3-(3-fluoro-4-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C11H15FO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |

InChI Key |

VYBPNOWXUVZIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(C)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Formation of the Grignard Reagent: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium in anhydrous ether.

Addition to the Aldehyde: The Grignard reagent is then added to 3-fluoro-4-methylbenzaldehyde under an inert atmosphere, typically at low temperatures.

Hydrolysis: The resulting intermediate is hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: 3-(3-Fluoro-4-methylphenyl)butan-2-one

Reduction: 3-(3-Fluoro-4-methylphenyl)butane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Fluoro-4-methylphenyl)butan-2-ol with structurally or functionally related alcohols and ketones, based on the provided evidence:

Key Observations:

Substituent Effects on Physical Properties: Halogen vs. Alkyl Groups: The presence of fluorine or chlorine in aromatic alcohols (e.g., 2-(3-chloro-4-fluorophenyl)butan-2-ol) increases molar mass and polarity compared to alkyl-substituted analogs like 3-Methyl-3-methoxybutanol. This may elevate boiling points and reduce volatility . Branching and Hydrogen Bonding: Secondary alcohols (e.g., butan-2-ol derivatives) typically exhibit lower boiling points than primary alcohols due to reduced hydrogen-bonding capacity. For example, 2-Methyl-3-buten-2-ol (bp 98–99°C) has a lower boiling point than linear pentan-1-ol (bp 138°C, inferred from ) .

Synthetic Utility: Halogenated butanols (e.g., 2-(3-chloro-4-fluorophenyl)butan-2-ol) serve as intermediates for triazole antifungals like Voriconazole, highlighting their role in asymmetric synthesis and chiral resolution .

Biological Activity

3-(3-Fluoro-4-methylphenyl)butan-2-ol, a compound with a unique substitution pattern, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a secondary alcohol functional group and a fluorinated aromatic ring. The presence of the fluorine atom is notable due to its high electronegativity, which may influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorine atom can engage in unique interactions that enhance the compound's binding properties.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities, including anticancer properties, anti-inflammatory effects, and neurotropic activities. The following sections detail specific findings related to this compound.

Anticancer Activity

A study evaluating various derivatives of fluorinated phenolic compounds demonstrated that modifications in the aromatic ring could enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved activity against MCF-7 breast cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast) |

| Reference Compound | 1.93 | MCF-7 |

| Doxorubicin | 0.12–2.78 | MCF-7, A549, A375 |

Neurotropic Effects

In vivo studies have shown that similar compounds can stimulate neurite outgrowth in neuronal cells, suggesting potential applications in neurodegenerative diseases. The interaction with G-protein coupled receptors (GPCRs) was noted, indicating a pathway for neurotropic activity .

Case Studies

-

Cytotoxicity Evaluation : A comparative analysis of this compound against standard anticancer agents revealed its potential efficacy. The compound was tested against various human cancer cell lines, including MCF-7 and HCT-116.

- Findings : The compound exhibited an IC50 value comparable to doxorubicin in some assays but showed selectivity towards certain cancer types.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through caspase activation pathways. Flow cytometry analyses confirmed that treatment led to cell cycle arrest at the G1 phase in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.